Methyl 3,3-dimethylisoxazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3-dimethylisoxazolidine-4-carboxylate is a heterocyclic compound that belongs to the isoxazolidine family Isoxazolidines are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3-dimethylisoxazolidine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures to form methyl 2,4-dioxo-4-phenylbutanoate. This intermediate is then cyclized with hydroxylamine hydrochloride in refluxing methanol to yield the desired isoxazolidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethylisoxazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Methyl 3,3-dimethylisoxazolidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3,3-dimethylisoxazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with different properties. The exact molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA): This compound is a synthetic cannabinoid with a similar structural motif.
Uniqueness
Methyl 3,3-dimethylisoxazolidine-4-carboxylate is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms in the ring This gives it distinct chemical properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 3,3-dimethyl-1,2-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-7(2)5(4-11-8-7)6(9)10-3/h5,8H,4H2,1-3H3 |
InChI Key |
ASCZWJRMAPKACC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CON1)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.